6-Methoxy-7-hydroxyquinazoline-4-one
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Overview
Description
4(3H)-Quinazolinone, 7-Hydroxy-6-Methoxy- is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of hydroxy and methoxy groups on the quinazolinone ring enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Quinazolinone, 7-Hydroxy-6-Methoxy- typically involves the cyclization of appropriate anthranilic acid derivatives with formamide or its derivatives. One common method includes the reaction of 2-amino-5-methoxybenzoic acid with formamide under acidic conditions to yield the desired quinazolinone.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form quinazolinone derivatives with different oxidation states.
Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinones.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to various substituted quinazolinones.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products:
- Oxidation products include quinazolinone derivatives with different oxidation states.
- Reduction products include dihydroquinazolinones.
- Substitution products include various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 7-Hydroxy-6-Methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit specific enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
- 4(3H)-Quinazolinone, 6-Hydroxy-7-Methoxy-
- 4(3H)-Quinazolinone, 7-Hydroxy-5-Methoxy-
- 4(3H)-Quinazolinone, 6,7-Dimethoxy-
Comparison: Compared to its similar compounds, 4(3H)-Quinazolinone, 7-Hydroxy-6-Methoxy- is unique due to the specific positioning of the hydroxy and methoxy groups. This positioning influences its chemical reactivity and biological activity. For instance, the presence of the hydroxy group at the 7th position and the methoxy group at the 6th position may enhance its ability to interact with certain biological targets, making it more effective in specific therapeutic applications.
Properties
Molecular Formula |
C9H8N2O3 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
6-methoxy-3,4a-dihydroquinazoline-4,7-dione |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-2-5-6(3-7(8)12)10-4-11-9(5)13/h2-5H,1H3,(H,10,11,13) |
InChI Key |
BHMYKSQQYFRYBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2C(=CC1=O)N=CNC2=O |
Origin of Product |
United States |
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